N6-[(Indole-3-yl)acetyl]-L-lysine
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Overview
Description
N6-[(Indole-3-yl)acetyl]-L-lysine is a non-proteinogenic L-α-amino acid with the molecular formula C16H21N3O3 . This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The indole ring is attached to the lysine residue via an acetyl group, forming a unique structure that has garnered interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[(Indole-3-yl)acetyl]-L-lysine typically involves the acylation of L-lysine with indole-3-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis can be applied. This includes solid-phase peptide synthesis (SPPS) and solution-phase synthesis, both of which can be scaled up for industrial production. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N6-[(Indole-3-yl)acetyl]-L-lysine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like halogens for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include indole-3-carboxylic acid derivatives, alcohol derivatives of the acetyl group, and various substituted indole derivatives .
Scientific Research Applications
N6-[(Indole-3-yl)acetyl]-L-lysine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N6-[(Indole-3-yl)acetyl]-L-lysine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a modulator of enzyme activity, particularly those involved in the metabolism of indole-3-acetic acid . The indole ring can interact with various receptors and enzymes, influencing cellular processes such as growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid (IAA): A well-known plant hormone involved in growth regulation.
N-acetyl-L-tryptophan: An amino acid derivative with similar structural features.
Indole-3-carboxylic acid: A metabolite of indole-3-acetic acid with distinct biological activities.
Uniqueness
N6-[(Indole-3-yl)acetyl]-L-lysine is unique due to its combination of an indole ring and a lysine residue, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific biochemical pathways and interactions that are not observed with other similar compounds .
Properties
CAS No. |
17929-68-9 |
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Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[2-(1H-indol-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C16H21N3O3/c17-13(16(21)22)6-3-4-8-18-15(20)9-11-10-19-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,19H,3-4,6,8-9,17H2,(H,18,20)(H,21,22)/t13-/m0/s1 |
InChI Key |
FKIGOUKDKBOZID-ZDUSSCGKSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCCC(C(=O)O)N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCCC(C(=O)O)N |
Synonyms |
IAA-lysine indole-3-acetyl-epsilon-lysine indoleacetic acid-lysine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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